(2'-(2-(Anthracen-9-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane
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Overview
Description
(2’-(2-(Anthracen-9-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is a complex organic compound that features a unique structure combining anthracene, binaphthyl, and diphenylphosphane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(2-(Anthracen-9-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves multi-step organic reactions. One common approach is to start with the preparation of the anthracene derivative, followed by the introduction of the binaphthyl group, and finally the attachment of the diphenylphosphane moiety. The reactions often require the use of catalysts, such as palladium or platinum complexes, and are carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2’-(2-(Anthracen-9-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in a wide range of substituted aromatic compounds.
Scientific Research Applications
(2’-(2-(Anthracen-9-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of photodynamic therapy.
Industry: The compound is investigated for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (2’-(2-(Anthracen-9-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane involves its interaction with molecular targets through its phosphane group. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form stable complexes with metals also plays a crucial role in its catalytic and electronic applications.
Comparison with Similar Compounds
Similar Compounds
(2-(Anthracen-9-yl)ethyl)phosphonic acid: This compound shares the anthracene and phosphane moieties but lacks the binaphthyl group.
(S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide: Similar in having the anthracene and diphenylphosphane groups but differs in the additional functional groups and overall structure.
Uniqueness
(2’-(2-(Anthracen-9-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is unique due to the combination of its structural components, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and as a ligand in catalysis.
Properties
Molecular Formula |
C48H35P |
---|---|
Molecular Weight |
642.8 g/mol |
IUPAC Name |
[1-[2-(2-anthracen-9-ylethyl)naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C48H35P/c1-3-19-39(20-4-1)49(40-21-5-2-6-22-40)46-32-30-35-16-8-14-26-44(35)48(46)47-36(28-27-34-15-7-13-25-43(34)47)29-31-45-41-23-11-9-17-37(41)33-38-18-10-12-24-42(38)45/h1-28,30,32-33H,29,31H2 |
InChI Key |
FGZREHPSNYKGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)CCC7=C8C=CC=CC8=CC9=CC=CC=C97 |
Origin of Product |
United States |
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